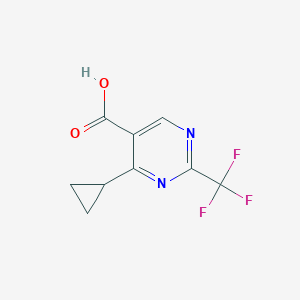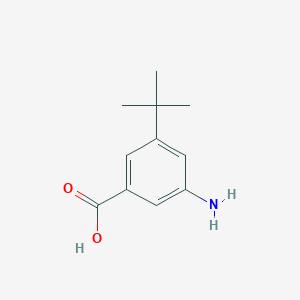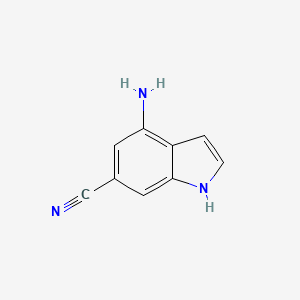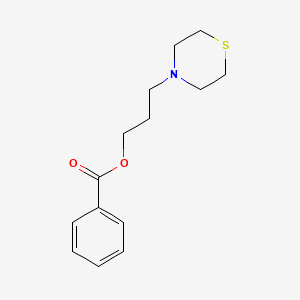
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (4-CPT-5-CPA) is a cyclic carboxylic acid that has been studied extensively due to its unique structure and potential applications. 4-CPT-5-CPA is an important intermediate in the synthesis of many pharmaceuticals, and its use as a catalyst in organic synthesis has been demonstrated. Additionally, 4-CPT-5-CPA has been studied for its potential as a therapeutic agent, with research exploring its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Trifluoromethylated Analogues : The compound has been utilized in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters. These analogues were synthesized through a Michael-like 1,4-conjugate hydrocyanation process, which is significant in medicinal chemistry and drug design (Sukach et al., 2015).
- Crystallographic Insights : The compound's cyclopropyl derivative, 7-cyclopropyl-2'-deoxytubercidin, has been analyzed crystallographically, revealing its structural configuration and hydrogen bonding patterns. Such structural analyses are crucial for understanding molecular interactions and designing drugs (Haozhe Yang et al., 2014).
Chemical Reactions and Catalysis
- Catalyzed Reactions : The compound is involved in catalyzed reactions for synthesizing substituted chromeno[2,3-d]pyrimidinone derivatives. This process is noted for its high yields, cleaner reaction profile, and shorter reaction times, showcasing the compound's role in facilitating efficient chemical reactions (Ghashang et al., 2013).
- Suzuki Reactions : It has been employed in Suzuki reactions, particularly for synthesizing trans-2-(trifluoromethyl)cyclopropanes. The product's purity and yields under this methodology underline the compound's utility in creating specific molecular structures (Duncton & Singh, 2013).
Molecular Construction and Modification
- Construction of Pyrimidine Bases : The compound has been used in postsynthetic modification of oligonucleotides, showcasing its role in molecular biology and genetic engineering. This process involves the conversion of trifluoromethyl groups into various carboxylic acid equivalents, which is significant for nucleotide modification and drug development (Ito et al., 2019).
- Library of Fused Pyridine-4-Carboxylic Acids : The compound contributes to the creation of a library of fused pyridine-4-carboxylic acids, which is essential for generating diverse molecular structures for potential applications in pharmacology and material sciences (Volochnyuk et al., 2010).
Safety and Hazards
This compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . The hazard statements associated with it are H302 - H317, which indicate that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement P280 advises wearing protective gloves and clothing, and eye protection .
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8-13-3-5(7(15)16)6(14-8)4-1-2-4/h3-4H,1-2H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNFMDGMALERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628475 |
Source


|
| Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914201-19-7 |
Source


|
| Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)






